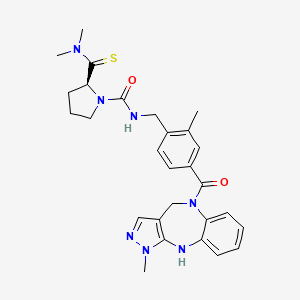
LSN2463359
概要
科学的研究の応用
LSN2463359 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the modulation of mGluR5 receptors.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Potential therapeutic agent for cognitive disorders, schizophrenia, and other neurological conditions.
Industry: Utilized in the development of new pharmacological agents targeting mGluR5 receptors
作用機序
LSN2463359は、mGluR5受容体のアロステリック部位に結合することにより効果を発揮し、受容体の天然のリガンドであるグルタミン酸に対する受容体の応答を増強します。 この正のアロステリックモジュレーションは、カルシウム流入の増加と下流のシグナル伝達経路の活性化につながり、認知機能と運動機能の改善をもたらします .
生化学分析
Biochemical Properties
LSN2463359 plays a significant role in biochemical reactions, particularly as a positive allosteric modulator of the mGlu5 receptor . This means that it enhances the activity of this receptor, which is involved in various cellular processes, including synaptic plasticity, learning, and memory .
Cellular Effects
In terms of cellular effects, this compound influences cell function by modulating the activity of the mGlu5 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the mGlu5 receptor, thereby enhancing the receptor’s activity . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the mGlu5 receptor . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
LSN2463359の合成は、いくつかの重要なステップを伴います。
出発物質: 合成は、4-ピリジンカルボン酸や4-エチニルピリジンなどの市販されている出発物質から始まります。
中間体の形成: 中間体は、エステル化、還元、カップリング反応などの反応を経て形成されます。
最終生成物: 最後のステップは、中間体をイソプロピルアミンとカップリングさせてthis compoundを形成することです。
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、自動反応器の使用、高スループット精製技術、および高純度と高収率を保証するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類
LSN2463359は、いくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化誘導体を形成することができます。
還元: 還元反応は、化合物の官能基を変更するために実行できます。
置換: 置換反応、特に求核置換反応は、ピリジン環を変更するために一般的です。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、置換反応でよく使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれており、それらはさらなる研究開発に使用できます .
科学研究への応用
This compoundは、科学研究に幅広く応用されています。
化学: mGluR5受容体のモジュレーションを研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達経路や神経伝達物質放出への影響について調査されています。
医学: 認知障害、統合失調症、その他の神経疾患に対する潜在的な治療薬です。
類似化合物との比較
類似化合物
LSN2814617: 類似の特性を持つmGluR5のもう1つの正のアロステリックモジュレーターです。
ADX88178: mGluR4受容体に対する強力な正のアロステリックモジュレーターです。
VU-1545: 異なる薬物動態特性を持つmGluR5の正のアロステリックモジュレーターです。
独自性
LSN2463359は、mGluR5受容体に対する高い選択性と効力、脳に浸透して覚醒促進効果を発揮する能力により、ユニークです。 これは、さまざまな生理学的および病理学的プロセスにおけるmGluR5の役割を研究するための貴重なツールとなります .
特性
IUPAC Name |
N-propan-2-yl-5-(2-pyridin-4-ylethynyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12(2)19-16(20)15-6-5-14(11-18-15)4-3-13-7-9-17-10-8-13/h5-12H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAFRSGTRKNXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC=C(C=C1)C#CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166641 | |
| Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401031-52-4 | |
| Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401031-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1401031-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


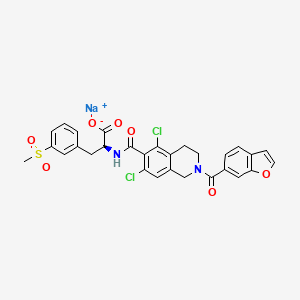
![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)
![Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester](/img/structure/B608577.png)
![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)

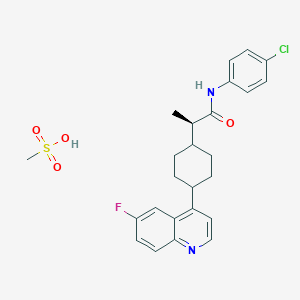
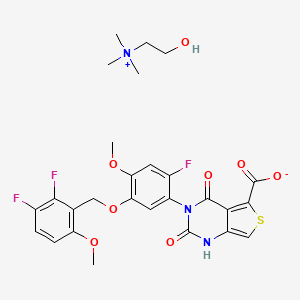

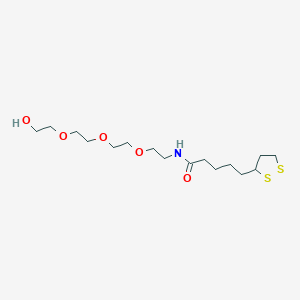


![N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B608592.png)

